Comparative Lipophilicity and Topological Polar Surface Area: Differentiating 5-Methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine from Des-Methyl and Regioisomeric Analogs
Calculated physicochemical parameters differentiate the target compound from two closely related oxolane-containing 1H-pyrazol-4-amine analogs. The 5-methyl substitution on 5-methyl-1-(oxolan-3-yl)-1H-pyrazol-4-amine yields a calculated LogP (XLogP3) of -0.1, which is 0.4 units more lipophilic than the des-methyl analog 1-(oxolan-3-yl)-1H-pyrazol-4-amine (XLogP3 = -0.5) and 0.3 units more lipophilic than the regioisomer 1-methyl-5-(oxolan-3-yl)-1H-pyrazol-4-amine (XLogP3 = -0.4) [1][2]. The topological polar surface area (TPSA) for the target compound is 53.1 Ų .
| Evidence Dimension | Calculated lipophilicity (XLogP3) and molecular descriptors |
|---|---|
| Target Compound Data | XLogP3 = -0.1; Molecular weight = 167.21 g/mol; TPSA = 53.1 Ų; Hydrogen bond donors = 1; Hydrogen bond acceptors = 3 |
| Comparator Or Baseline | 1-(oxolan-3-yl)-1H-pyrazol-4-amine (CAS 1311369-72-8): XLogP3 = -0.5, MW = 153.18 g/mol, TPSA = 53.1 Ų, HBD = 1, HBA = 3; 1-methyl-5-(oxolan-3-yl)-1H-pyrazol-4-amine (CAS 2137738-50-0): XLogP3 = -0.4, MW = 167.21 g/mol, TPSA = 53.1 Ų, HBD = 1, HBA = 3 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. des-methyl analog; ΔXLogP3 = +0.3 vs. regioisomer |
| Conditions | Computational prediction based on molecular structure; standardized XLogP3 algorithm |
Why This Matters
Lipophilicity modulates passive membrane permeability and nonspecific protein binding in biological assays; this quantitative differentiation enables informed selection when balancing solubility and permeability for downstream functionalization.
- [1] Kuujia. 1-(Oxolan-3-yl)-1H-pyrazol-4-amine (CAS 1311369-72-8), Computed Properties. www.kuujia.com. View Source
- [2] Kuujia. 1-Methyl-5-(oxolan-3-yl)-1H-pyrazol-4-amine (CAS 2137738-50-0), Computed Properties. www.kuujia.com. View Source
